DesthiobiotinTEG Phosphoramidite

Catalog No.
S15954551
CAS No.
M.F
C52H78N5O11P
M. Wt
980.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DesthiobiotinTEG Phosphoramidite

Product Name

DesthiobiotinTEG Phosphoramidite

IUPAC Name

N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide

Molecular Formula

C52H78N5O11P

Molecular Weight

980.2 g/mol

InChI

InChI=1S/C52H78N5O11P/c1-40(2)57(41(3)4)69(67-31-14-28-53)68-48(39-66-52(43-16-10-8-11-17-43,44-20-24-46(60-6)25-21-44)45-22-26-47(61-7)27-23-45)38-65-37-36-64-35-34-63-33-32-62-30-15-29-54-50(58)19-13-9-12-18-49-42(5)55-51(59)56-49/h8,10-11,16-17,20-27,40-42,48-49H,9,12-15,18-19,29-39H2,1-7H3,(H,54,58)(H2,55,56,59)/t42-,48?,49+,69?/m0/s1

InChI Key

FNYRRUVUJMFYFL-LAMWNFHDSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCCOCCOCCOCCOCC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCCOCCOCCOCCOCC(COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)OP(N(C(C)C)C(C)C)OCCC#N

DesthiobiotinTEG Phosphoramidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of desthiobiotin, which is a biotin analog lacking the sulfur atom in its thiophene ring. This compound plays a crucial role in bioconjugation and labeling applications due to its ability to form stable interactions with streptavidin and other proteins that bind biotin-like ligands. The addition of a triethylene glycol (TEG) linker enhances solubility and provides flexibility, making it an ideal candidate for various biochemical applications.

, particularly in the context of oligonucleotide synthesis:

  • Phosphoramidite Coupling Reaction: In this reaction, desthiobiotinTEG Phosphoramidite is incorporated into growing oligonucleotide chains during solid-phase synthesis. The phosphoramidite group reacts with the 5'-hydroxyl group of a nucleoside, forming a phosphodiester bond.
  • Click Chemistry: DesthiobiotinTEG can be utilized in copper-free click reactions, allowing for the conjugation of various biomolecules without the need for metal catalysts. This reaction typically involves azides and alkynes, facilitating the formation of stable triazole linkages.

DesthiobiotinTEG exhibits significant biological activity, particularly in its interactions with streptavidin. It binds with high affinity, although slightly weaker than biotin itself. The affinity for desthiobiotin is approximately 1013M10^{-13}M, making it suitable for applications requiring specific binding without the potential for displacement by free biotin . This property is particularly useful in assays and experimental setups where controlled binding is necessary.

The synthesis of DesthiobiotinTEG Phosphoramidite typically involves several steps:

  • Protection of Functional Groups: Initial protection of reactive groups on the desthiobiotin molecule to prevent unwanted side reactions.
  • Linker Attachment: The TEG moiety is attached to enhance solubility and flexibility.
  • Formation of Phosphoramidite: The final step involves converting the protected desthiobiotin-TEG into its phosphoramidite form, which can then be used in oligonucleotide synthesis.

These steps can be performed using standard organic synthesis techniques, often involving coupling reagents such as 1H-tetrazole to activate the phosphoramidite .

DesthiobiotinTEG Phosphoramidite has a variety of applications, including:

  • Oligonucleotide Synthesis: Used to incorporate biotin functionality into DNA or RNA sequences for labeling or detection purposes.
  • Bioconjugation: Facilitates the attachment of oligonucleotides to proteins or other biomolecules through click chemistry.
  • Diagnostics: Employed in assays where streptavidin-biotin interactions are utilized for signal amplification or detection.

Studies have shown that desthiobiotin binds to streptavidin with affinities comparable to biotin but with slower off-rates, enhancing the stability of complexes formed in biological systems . This property allows for prolonged interactions in assays and experimental setups, making it a valuable tool in molecular biology.

DesthiobiotinTEG Phosphoramidite shares similarities with several other compounds used in bioconjugation and oligonucleotide synthesis. Here are some notable comparisons:

CompoundKey FeaturesUnique Aspects
BiotinNatural ligand for streptavidinStrongest binding affinity among ligands
DesthiobiotinBiotin analog lacking sulfurLower affinity compared to biotin
BiotinTEG PhosphoramiditeBiotin linked with TEGEnhanced solubility and flexibility
Azide-Modified OligonucleotidesUsed in click chemistryRequires copper catalysts for reactions

DesthiobiotinTEG Phosphoramidite stands out due to its compatibility with copper-free click chemistry and its unique binding properties that allow for controlled interactions without interference from excess biotin .

XLogP3

6.1

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

979.54354532 g/mol

Monoisotopic Mass

979.54354532 g/mol

Heavy Atom Count

69

Dates

Last modified: 08-15-2024

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